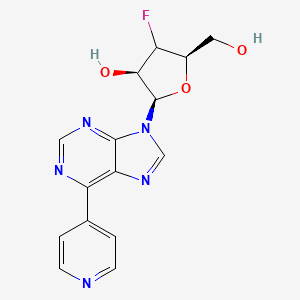
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 3’ position of the ribofuranosyl moiety and a pyridine ring attached to the purine base. Such modifications often enhance the biological activity and stability of nucleoside analogs, making them valuable in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the purine base separately.
Fluorination: The 3’ position of the ribofuranosyl moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Glycosylation: The fluorinated ribofuranosyl moiety is then coupled with the purine base through a glycosylation reaction, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Pyridine Substitution: The pyridine ring is introduced via a substitution reaction, typically using a suitable pyridine derivative and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Oxidized purine derivatives
Reduction: Reduced pyridine derivatives
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position
科学研究应用
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom at the 3’ position enhances its stability and resistance to enzymatic degradation. The pyridine ring may interact with specific molecular targets, such as polymerases and kinases, affecting their activity and leading to cytotoxic effects in cancer cells or inhibition of viral replication.
相似化合物的比较
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)adenine: Lacks the pyridine ring, making it less versatile in terms of biological activity.
9-(2-Deoxy-2-fluoro-|A-D-ribofuranosyl)guanine: Contains a guanine base instead of a purine base, leading to different interactions with enzymes.
9-(3-Deoxy-3-chloro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: Substitutes chlorine for fluorine, resulting in different chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorine atom at the 3’ position and the pyridine ring in 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine makes it unique. These modifications enhance its stability, biological activity, and potential therapeutic applications compared to similar compounds.
属性
分子式 |
C15H14FN5O3 |
|---|---|
分子量 |
331.30 g/mol |
IUPAC 名称 |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C15H14FN5O3/c16-10-9(5-22)24-15(13(10)23)21-7-20-12-11(18-6-19-14(12)21)8-1-3-17-4-2-8/h1-4,6-7,9-10,13,15,22-23H,5H2/t9-,10?,13+,15-/m1/s1 |
InChI 键 |
YEWNEVMIGIXNRM-SJGBYYLJSA-N |
手性 SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
规范 SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)

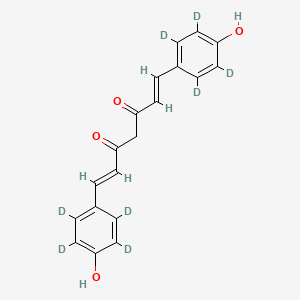

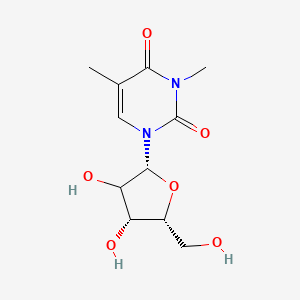
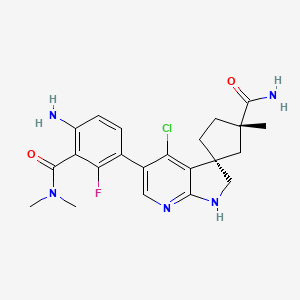
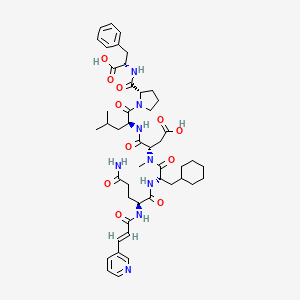
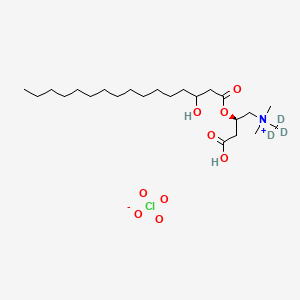
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)

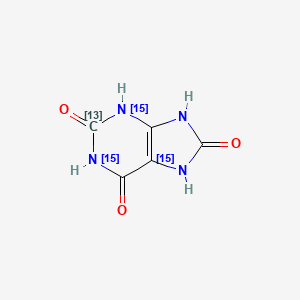
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
